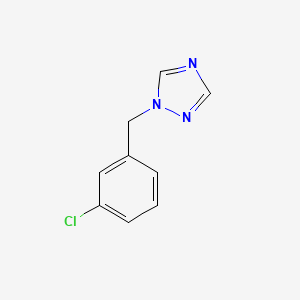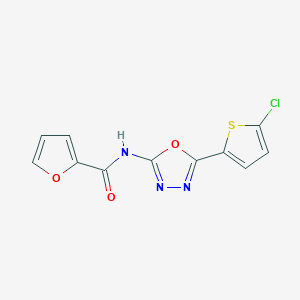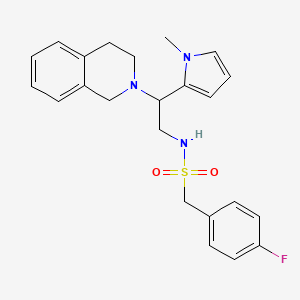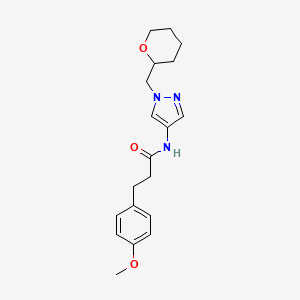
methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” belong to a class of organic compounds known as sulfonamides. Sulfonamides are used in many applications, including the development of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
The chemical reactions involving sulfonamide-based compounds can vary widely depending on the specific structure of the compound. Some sulfonamide-based compounds have been found to exhibit antimicrobial activity .Applications De Recherche Scientifique
Enzyme Inhibition
Research has demonstrated the effectiveness of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives in inhibiting the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine from norepinephrine. These compounds exhibit high selectivity toward PNMT over the alpha 2-adrenoceptor, indicating potential therapeutic applications in conditions influenced by catecholamine biosynthesis (Grunewald et al., 1997). Further studies on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have also highlighted their potent inhibitory action on PNMT, suggesting modifications to the sulfonamide group could enhance lipophilicity and potentially improve blood-brain barrier penetration (Grunewald et al., 2006).
Radical Cyclizations and Synthesis
The radical cyclizations of cyclic ene sulfonamides, including 3,4-dihydroisoquinoline derivatives, have been studied, revealing efficient routes to form stable aldimines and ketimines. This process involves the elimination of sulfonyl radicals, showcasing a novel synthetic pathway for creating complex imine structures from simpler sulfonamide precursors (Zhang et al., 2013).
Therapeutic Potential
Research into the therapeutic applications of related compounds has unveiled their potential in correcting defective gating of DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. Sulfamoyl-4-oxoquinoline-3-carboxamides, for instance, have shown promising results as potentiators for the treatment of cystic fibrosis, indicating a significant avenue for future therapeutic interventions (Suen et al., 2006).
Mécanisme D'action
Target of Action
It’s known that sulfonamide-based compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given its sulfonamide moiety . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA and dihydropteridine diphosphate to dihydrofolic acid . This disruption can lead to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine, although some may undergo hepatic metabolism . These properties can impact the compound’s bioavailability, determining its therapeutic efficacy and potential for side effects .
Result of Action
The primary result of the compound’s action would be the inhibition of bacterial growth due to the disruption of folic acid synthesis . This could potentially lead to the effective treatment of bacterial infections.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . Additionally, the presence of resistant bacteria can influence its efficacy. Understanding these factors is crucial for optimizing the use of the compound in different settings.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-(methanesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)14-6-5-9-3-4-11(7-10(9)8-14)13-19(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUMHUMHZUMIBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)



![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)
![2-(2-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2355455.png)

![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)


